molecular formula C24H24N2O7 B12335606 Thymidine,3',5'-dibenzoate

Thymidine,3',5'-dibenzoate

Cat. No.: B12335606
M. Wt: 452.5 g/mol
InChI Key: KDUSVCOBWGBFMQ-NACVHEQBSA-N
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Description

Thymidine,3’,5’-dibenzoate is a derivative of thymidine, a pyrimidine deoxynucleoside Thymidine itself is a crucial component of DNA, pairing with deoxyadenosine in double-stranded DNA The dibenzoate derivative is formed by esterifying the hydroxyl groups at the 3’ and 5’ positions of thymidine with benzoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Thymidine,3’,5’-dibenzoate typically involves the benzoylation of thymidine. One common method is to react thymidine with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out in an anhydrous solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods: Industrial production of Thymidine,3’,5’-dibenzoate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated purification systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Thymidine,3’,5’-dibenzoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield thymidine and benzoic acid.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common.

    Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic aqueous solutions.

    Oxidation: Oxidizing agents like potassium permanganate.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products:

    Hydrolysis: Thymidine and benzoic acid.

    Substitution: Various thymidine derivatives depending on the nucleophile used.

Scientific Research Applications

Thymidine,3’,5’-dibenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Thymidine,3’,5’-dibenzoate is primarily related to its role as a nucleoside analog. It can be incorporated into DNA during replication, potentially leading to chain termination or mutations. This property makes it useful in studying DNA synthesis and as a potential therapeutic agent. The molecular targets include DNA polymerases and other enzymes involved in DNA replication .

Comparison with Similar Compounds

    Thymidine: The parent compound, essential for DNA synthesis.

    5-Bromo-2’-deoxyuridine (BrdU): A thymidine analog used in cell proliferation studies.

    5-Ethynyl-2’-deoxyuridine (EdU): Another thymidine analog used for DNA labeling.

Uniqueness: Thymidine,3’,5’-dibenzoate is unique due to its esterified hydroxyl groups, which can influence its solubility, stability, and reactivity compared to other thymidine analogs. This modification can also affect its incorporation into DNA and its interactions with enzymes .

Properties

Molecular Formula

C24H24N2O7

Molecular Weight

452.5 g/mol

IUPAC Name

[(2R,3S,5R)-3-benzoyloxy-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl benzoate

InChI

InChI=1S/C24H24N2O7/c1-15-13-26(24(30)25-21(15)27)20-12-18(33-23(29)17-10-6-3-7-11-17)19(32-20)14-31-22(28)16-8-4-2-5-9-16/h2-11,15,18-20H,12-14H2,1H3,(H,25,27,30)/t15?,18-,19+,20+/m0/s1

InChI Key

KDUSVCOBWGBFMQ-NACVHEQBSA-N

Isomeric SMILES

CC1CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4

Canonical SMILES

CC1CN(C(=O)NC1=O)C2CC(C(O2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4

Origin of Product

United States

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